2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is a specialty product used for proteomics research applications . It is also known as bis hexafluoropropane nitrophenyl carboxy compound .

Synthesis Analysis

The synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane involves several steps. The process begins with the oxidation of 2,2-bis-(4-methylphenyl)-hexafluoropropane to 2,2-bis-(4-carboxyphenyl)-hexafluoropropane. This compound is then nitrated to form 2,2-bis-(4-carboxy-3-nitrophenyl)-hexafluoropropane. The final step is the decarboxylation of the last-mentioned compound .Molecular Structure Analysis

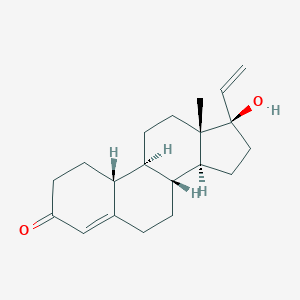

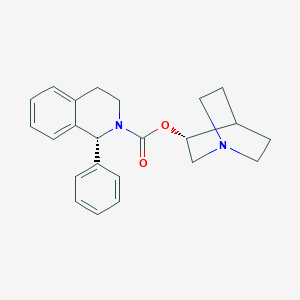

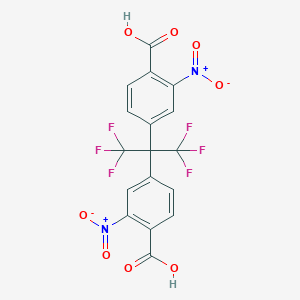

The molecular structure of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is complex. It is an aromatic dicarboxylic acid and is considered a versatile ligand .Scientific Research Applications

Solvothermal Synthesis of New Coordination Compounds

This compound can be used in the solvothermal synthesis of new coordination compounds with different transition metal ions . Solvothermal synthesis is a method for synthesizing materials in a solvent at temperatures above the boiling point. The use of this compound in such processes could lead to the discovery of new materials with unique properties.

Solvothermal Synthesis of Metal-Organic Coordination Polymers

Another application of this compound is in the solvothermal synthesis of metal-organic coordination polymers . These polymers have a wide range of applications, including gas storage, catalysis, and drug delivery. The unique structure of this compound could potentially lead to the development of new types of coordination polymers.

Proteomics Research

This compound is also a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify new proteins, or investigate the effects of drug treatments on protein expression.

Mechanism of Action

Target of Action

It is mentioned that this compound is a specialty product for proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known to be used in the synthesis of polyoxadiazole and polytriazole , indicating that it may interact with its targets by forming covalent bonds, leading to changes in their structure and function.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

Given its use in proteomics research , it may influence protein-related processes at the molecular and cellular levels.

properties

IUPAC Name |

4-[2-(4-carboxy-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N2O8/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(26)27)11(5-7)24(30)31)8-2-4-10(14(28)29)12(6-8)25(32)33/h1-6H,(H,26,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFPTCABXGMXOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554646 |

Source

|

| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane | |

CAS RN |

115873-09-1 |

Source

|

| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.